molecular formula C20H20O3 B13148970 Hexyl 9-oxo-9h-fluorene-4-carboxylate CAS No. 94580-60-6

Hexyl 9-oxo-9h-fluorene-4-carboxylate

Cat. No.: B13148970
CAS No.: 94580-60-6
M. Wt: 308.4 g/mol
InChI Key: WYJAEDOPWSZHNH-UHFFFAOYSA-N
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Description

Hexyl 9-oxo-9h-fluorene-4-carboxylate is an organic compound that belongs to the class of fluorene derivatives It is characterized by a hexyl ester group attached to the 9-oxo-9h-fluorene-4-carboxylate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 9-oxo-9h-fluorene-4-carboxylate typically involves the esterification of 9-oxo-9h-fluorene-4-carboxylic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Hexyl 9-oxo-9h-fluorene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Hexyl 9-oxo-9h-fluorene-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex fluorene derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of hexyl 9-oxo-9h-fluorene-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative.

Comparison with Similar Compounds

Similar Compounds

  • 9-oxo-9h-fluorene-4-carboxylic acid methyl ester
  • 9-oxo-9h-fluorene-4-carboxylic acid ethyl ester
  • 2,7-dinitro-9-oxo-9h-fluorene-4-carboxylic acid hexyl ester

Uniqueness

Hexyl 9-oxo-9h-fluorene-4-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The hexyl group provides distinct hydrophobic properties, making it suitable for applications where such characteristics are desired.

Properties

CAS No.

94580-60-6

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

hexyl 9-oxofluorene-4-carboxylate

InChI

InChI=1S/C20H20O3/c1-2-3-4-7-13-23-20(22)17-12-8-11-16-18(17)14-9-5-6-10-15(14)19(16)21/h5-6,8-12H,2-4,7,13H2,1H3

InChI Key

WYJAEDOPWSZHNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O

Origin of Product

United States

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